molecular formula C11H13ClO3 B8731052 5-(2-Chlorophenoxy)pentanoic acid CAS No. 7170-47-0

5-(2-Chlorophenoxy)pentanoic acid

Cat. No. B8731052
M. Wt: 228.67 g/mol
InChI Key: XNQKVNHPPPVIIK-UHFFFAOYSA-N
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Patent
US08895777B2

Procedure details

A 500 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 12.86 (100 mmol) 2-chloro phenol, 23.49 g (110 mmol) ethyl 5-bromovalerate, 16.60 g (120 mmol) potassium carbonate and 300 mL of 2-butanone. The slurry heated to reflux. After stirring for 20 hr at reflux (completeness confirmed by HPLC), the reaction mixture was cooled to 25° C., filtered and concentrated. The residue was taken up in of water (300 ml) and treated with 100 ml (200 mmol) 2N aqueous sodium hydroxide. This suspension was heated to reflux for 2 hours until it turned to a solution. The solution was cooled to 25° C. Ice was added to further cool to 0° C. The yellow solution was acidified with aqueous 105 ml 2N hydrochloric acid. The resulting white solid was isolated by filtration washing with water twice then hexanes twice to yield 22.24 g (97%) of the desired product, Mp 71-72° C. Combustion analysis: Found: C, 57.66%; H, 5.82%, Cl, 15.5%; Calculated: C, 57.78%; H, 5.73%; Cl, 15.5%; 1H NMR (d6-DMSO): δ 12.1, broad s, 1H (COOH); δ 7.40, dd, 1H (aryl H); δ 7.25, m, 1H (aryl H); δ 7.10, dd, 1H (aryl H); δ 6.9, m, 1H (aryl A); δ 4.0, t, 2H (CH2 α ArO); δ 2.3, t, 2H (CH2 α COOH); δ 1.7, m, 4H (rest of CH2's).
[Compound]
Name
12.86
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.49 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>CC(=O)CC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
12.86
Quantity
100 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
23.49 g
Type
reactant
Smiles
BrCCCCC(=O)OCC
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The slurry heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (completeness confirmed by HPLC)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours until it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 25° C
ADDITION
Type
ADDITION
Details
Ice was added
TEMPERATURE
Type
TEMPERATURE
Details
to further cool to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting white solid was isolated by filtration
WASH
Type
WASH
Details
washing with water twice

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(OCCCCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.24 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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